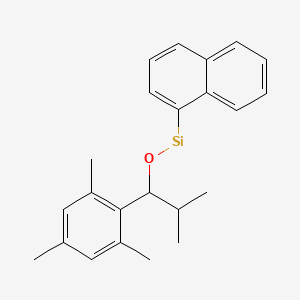![molecular formula C26H34N4O5 B14487233 N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide CAS No. 65118-56-1](/img/structure/B14487233.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound. It is composed of three amino acids: L-alanine, L-phenylalanine, and L-leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group of L-alanine. The synthesis proceeds as follows:
Protection of L-alanine: The amino group of L-alanine is protected using benzyl chloroformate in the presence of a mild base like sodium bicarbonate.
Coupling with L-phenylalanine: The protected L-alanine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Coupling with L-leucine: The resulting dipeptide is further coupled with L-leucine using similar coupling reagents to form the final tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide undergoes various chemical reactions, including:
Deprotection: The Cbz group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Substitution: Nucleophilic substitution reactions can occur at the benzylic carbon.
Common Reagents and Conditions
Hydrogenation: Pd/C in the presence of hydrogen gas.
Acidic Deprotection: TFA or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Oxidized Products: Oxidation at the benzylic position can yield benzoic acid derivatives.
Reduced Products: Reduction can yield benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide has various applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industrial Applications: Utilized in the production of peptide-based materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The Cbz group provides stability and prevents premature degradation, allowing the compound to reach its target site effectively.
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Similar structure but with two phenylalanine residues.
N-Benzyloxycarbonyl-L-proline: Contains a proline residue instead of the tripeptide sequence.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with leucine residues and an aldehyde group.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the Cbz protecting group. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
65118-56-1 |
|---|---|
Fórmula molecular |
C26H34N4O5 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H34N4O5/c1-17(2)14-21(23(27)31)29-25(33)22(15-19-10-6-4-7-11-19)30-24(32)18(3)28-26(34)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H2,27,31)(H,28,34)(H,29,33)(H,30,32)/t18-,21-,22-/m0/s1 |
Clave InChI |
ILILXBVMQNAOSY-NYVOZVTQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


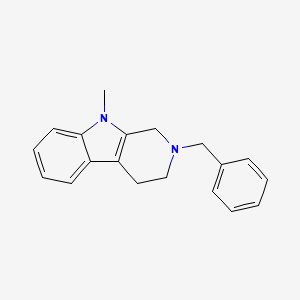
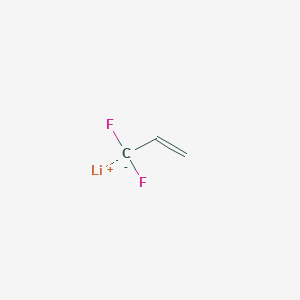
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
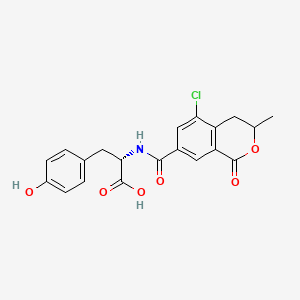




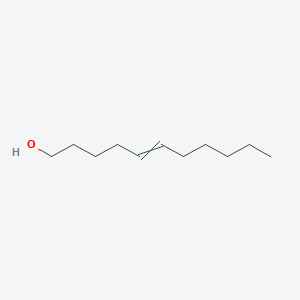
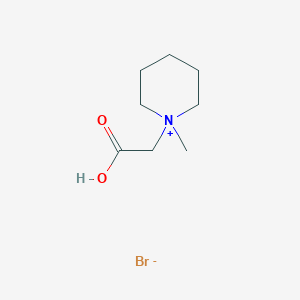
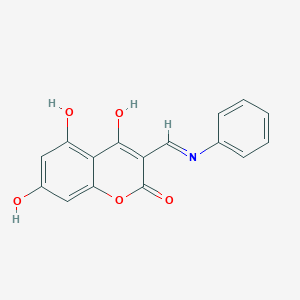
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
